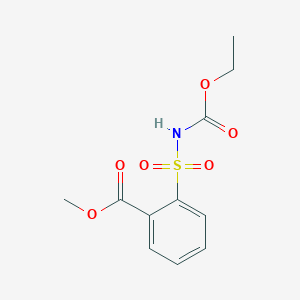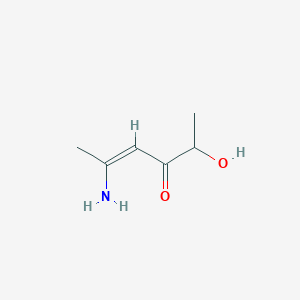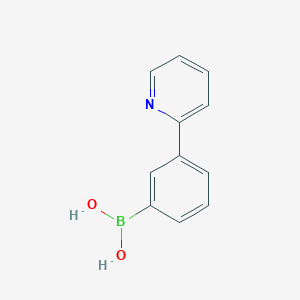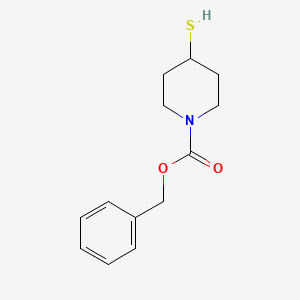
methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate
Descripción general
Descripción
Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate, also known as MESB, is a compound that has been widely studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Aplicaciones Científicas De Investigación
Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate has been used in a variety of scientific research applications, including as an inhibitor of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate is not fully understood, but it is believed to work by inhibiting the activity of carbonic anhydrase. This enzyme plays a key role in the regulation of pH in the body, and inhibiting its activity can have a range of physiological effects. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, although the exact mechanisms by which it exerts these effects are still being studied.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, anti-inflammatory effects, and anti-cancer properties. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, more research is needed to fully understand the range of effects that this compound has on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate has a number of advantages for use in lab experiments, including its reliable synthesis method and its ability to inhibit carbonic anhydrase activity. However, there are also limitations to its use, including the fact that its mechanism of action is not fully understood and that more research is needed to fully understand its effects on the body.
Direcciones Futuras
There are many future directions for research on methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate, including further studies on its mechanism of action and its effects on the body. Additionally, it may be useful to explore its potential use in the treatment of neurodegenerative diseases, as well as its potential as an anti-inflammatory and anti-cancer agent. Further studies on the synthesis method of this compound may also be useful in developing more efficient and reliable methods for producing this compound.
Propiedades
IUPAC Name |
methyl 2-(ethoxycarbonylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-3-18-11(14)12-19(15,16)9-7-5-4-6-8(9)10(13)17-2/h4-7H,3H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWHQLKJTKMTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579541 | |
| Record name | Methyl 2-[(ethoxycarbonyl)sulfamoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83404-84-6 | |
| Record name | Methyl 2-[(ethoxycarbonyl)sulfamoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3156621.png)



![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3156664.png)








